Perylene

Overview

Description

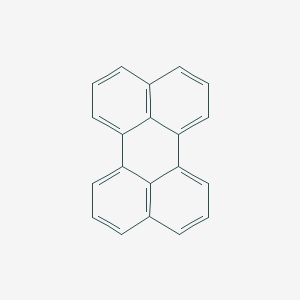

Perylene (C₂₀H₁₂) is a polycyclic aromatic hydrocarbon (PAH) composed of five linearly fused benzene rings. It is renowned for its exceptional photostability, high absorption coefficients, and tunable optoelectronic properties, making it a cornerstone in organic electronics, photovoltaics, and liquid crystal technologies . This compound derivatives, such as this compound diimides (PDIs) and monoimides, are chemically modified to enhance solubility, mesomorphic behavior, and functionality for applications ranging from organic solar cells to antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perylene can be synthesized through several methods. One common laboratory method involves the cyclodehydration of certain precursors. For instance, this compound can be synthesized from 3,4,9,10-tetrabromo-1,6,7,12-tetrachlorothis compound by a facile and efficient one-step reaction . Another method involves the reaction of this compound dianhydride with aliphatic amines at room temperature, using DBU as the base in DMF or DMSO .

Industrial Production Methods: Industrially, this compound is often produced through the carbonization and subsequent treatment of organic materials such as petroleum or coal tar. This method leverages the high aromatic content of these materials to yield this compound .

Chemical Reactions Analysis

Photodegradation

Perylene's photodegradation is significantly affected by its surrounding environment, which influences the nature of the photoproducts formed .

- Process: Photodegradation of this compound occurs through a mixed Type I and Type II pathway, involving both the radical cation and singlet oxygen .

- Products: Photodegradation results in the formation of products such as 1,12-perylenedione and 3,10-perylenedione. Additional products characterized include perylenediones and perylenediols .

- Environmental Factors: The rate of photodegradation is influenced by factors such as surface porosity, loading, and the chemical nature of the surface .

- Solvent Effects: Solvent polarity affects the photodegradation rates. Faster rates are observed in polar solvents compared to nonpolar solvents, with water having a quenching effect .

Photodegradation Rates of this compound in Different Solvents

| Solvent | k (hrs-1) | Correlation Coefficient |

|---|---|---|

| Acetonitrile | 1.35 | 0.996-0.999 |

| Methanol | 0.73 | 0.996-0.999 |

| Hexane | 0.29 | 0.996-0.999 |

| Methanol/H2O | 0.45 | 0.996-0.999 |

Reactions with Amines

This compound dianhydrides react with aliphatic amines to produce this compound diimides (PDIs) .

- The reaction of this compound dianhydride with amino acids or primary aliphatic amines leads to the formation of this compound bisimides . Reactions with aliphatic and aromatic diamines or aminoalcohols can also be performed using an excess of amine as a solvent .

Other Reactions

- Bay Region Functionalization: this compound can undergo functionalization at the "bay region" to synthesize 1-acyl-2-alkylbenzo[ghi]perylenes .

- Cyclodehydrogenation: Anionic cyclodehydrogenation can be used to synthesize 1-substituted this compound derivatives .

- Hunsdiecker Reaction: The Hunsdiecker reaction can be used to synthesize 3,4,9,10-tetrabromoperylenes .

- Sulfur Extrusion: Sulfur extrusion can achieve molecular bending of a this compound structure .

- This compound bisimides synthesis: this compound bisimides can be prepared from the reaction of perylenetetracarboxylic dianhydride with α-amino acids or primary aliphatic amines .

Scientific Research Applications

Organic Electronics

Perylene Diimides (PDIs)

This compound diimides are a class of compounds derived from this compound that have become prominent in organic electronics due to their excellent electronic properties and thermal stability. They are primarily utilized as non-fullerene acceptors in organic solar cells (OSCs). Recent studies have shown that PDIs can achieve power conversion efficiencies (PCE) exceeding 20% when used in bulk-heterojunction solar cells. Their strong electron affinity and good light absorption make them ideal candidates for enhancing solar cell performance .

| Property | PDI | Fullerene |

|---|---|---|

| Electron Affinity | High | Moderate |

| Thermal Stability | Excellent | Good |

| Power Conversion Efficiency | >20% | ~15% |

Bioimaging and Phototherapy

Recent advances have highlighted the utility of this compound derivatives in bioimaging and photothermal therapy. This compound-based dyes exhibit high fluorescence and photostability, making them suitable for cellular imaging applications. For instance, functionalized PDIs have been developed as fluorescent probes for cancer cell imaging, demonstrating low cytotoxicity and high biocompatibility .

Key Applications:

- Fluorescent Probes: PDI derivatives are used for labeling cells and tracking biological processes.

- Photothermal Therapy: PDI nanostructures can convert light into heat, effectively targeting cancer cells while minimizing damage to surrounding tissues.

Environmental Monitoring

This compound compounds also play a role in environmental science, particularly in pollutant detection and degradation. Their ability to self-assemble in aqueous environments allows for the development of sensors that can detect hazardous substances in water systems. This compound derivatives have been employed to monitor polycyclic aromatic hydrocarbons (PAHs) in environmental samples, providing critical data for assessing pollution levels .

| Application | Description |

|---|---|

| Pollutant Detection | Sensors utilizing this compound derivatives for PAH detection |

| Degradation Studies | Investigating the breakdown of organic pollutants using PDI compounds |

Case Study 1: Organic Solar Cells

A study detailed the synthesis of novel PDI derivatives that enhanced the efficiency of OSCs through optimized molecular design. The incorporation of specific functional groups allowed for better energy level alignment with donor materials, resulting in improved charge transport properties.

Case Study 2: Bioimaging Applications

Research demonstrated the successful use of a PDI-PEG conjugate as a fluorescent probe in live-cell imaging. The study highlighted the probe's ability to target specific cellular organelles while maintaining low toxicity levels.

Mechanism of Action

The mechanism of action of perylene-based compounds varies depending on their application:

Fluorescent Probes: this compound derivatives exhibit strong fluorescence due to their extended π-conjugation, which allows them to absorb and emit light efficiently.

Photodynamic Therapy: this compound derivatives generate singlet oxygen upon light activation, which can damage cellular components and is used in cancer therapy.

Organic Semiconductors: this compound derivatives function as electron acceptors in organic solar cells, facilitating charge transfer and improving the efficiency of photovoltaic devices.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Perylene vs. Perinones

Perinones, another class of carbonyl-based pigments, share structural similarities with this compound but differ in their fused aromatic core and substitution patterns. While this compound derivatives are synthesized from this compound tetracarboxylic dianhydride, perinones feature a diketopyrrolopyrrole backbone, offering superior thermal stability and red-shifted absorption spectra. Both classes excel as high-performance pigments, but perinones exhibit broader application in coatings due to their deeper colorfastness .

This compound Diimides (PDIs) vs. Naphthalene Diimides (NDIs)

PDIs and NDIs are structurally related but differ in conjugation length. PDIs, with extended π-systems, exhibit stronger absorption in the visible range (λₐᵦₛ ~500–600 nm) compared to NDIs (λₐᵦₛ ~350–450 nm). PDIs also demonstrate higher electron mobility (>0.1 cm² V⁻¹ s⁻¹), making them superior for n-type semiconductors in organic photovoltaics .

Substituent Effects on Physicochemical Properties

Positional Influence (Bay vs. Imide Substitution)

- Bay-Substituted Derivatives : Bulky groups (e.g., cholesterol) at the bay position induce steric hindrance, reducing π-π stacking and lowering mesomorphic transition temperatures. For example, compounds 9a and 9b (bay-substituted) exhibit mesophase transitions at ~60°C, comparable to imide-substituted analogs like 12 .

- Imide-Substituted Derivatives : Alkyl or aryl groups at imide positions enhance solubility without disrupting the planar π-system. Compound 11 (imide-substituted) shows higher fluorescence quantum yields (ΦFl = 0.58) than unmodified this compound due to restricted intramolecular rotation .

Chain Length and Flexibility

Longer spacers (e.g., chlorobutyric acid vs. chloroacetic acid) between the this compound core and substituents lower mesophase temperatures and widen mesophase scopes. Compound 10b (four cholesterol units) achieves a mesomorphic temperature of 32°C and a mesophase scope of 202°C, outperforming shorter-chain analogs .

Optical and Electronic Properties

Absorption and Fluorescence

- Substituent-Induced Shifts: Phenolic groups at the bay position (e.g., 9a–10b) cause red shifts (~10 nm) in absorption due to extended conjugation, while bulky cholesterol units induce blue shifts (~5 nm) via steric effects .

- Fluorescence Enhancement : Cholesterol substitution boosts fluorescence quantum yields from ΦFl = 0.37–0.58 (compounds 11 , 12 ) to ΦFl = 0.93–0.96 (compounds 9a–10b ) by suppressing aggregation-caused quenching .

Triplet-State Energetics

TD-DFT studies reveal that phenyl-substituted this compound analogs (1 , 2 , 3 ) share similar T1 energies (~1.45–1.49 eV), but T2 energies vary significantly. Compound 1 (T2 = 2.8 eV) is unsuitable for triplet-triplet annihilation (TTA), while 2 and 3 (T2 > 3.0 eV) satisfy TTA requirements, highlighting the role of substitution in modulating excited-state dynamics .

Mesomorphic Behavior in Liquid Crystalline Phases

| Compound | Substituent Position | Mesophase Temp (°C) | Mesophase Scope (°C) |

|---|---|---|---|

| 9a | Bay (Cholesterol) | 60 | 162–215 |

| 11 | Imide (Alkyl) | 65 | 170–220 |

| 10b | Bay/Imide (Cholesterol) | 32 | 32–234 |

Compounds with multiple cholesterol units (10a , 10b ) exhibit the lowest mesomorphic temperatures and broadest mesophase ranges due to disrupted molecular packing .

Organic Photovoltaics (OPVs)

Phenylene-bridged this compound monoimides (7e–g) achieve power conversion efficiencies (PCEs) >8% in OPVs, outperforming non-bridged analogs due to enhanced charge transport and reduced recombination .

Antiviral Agents

Perylenylethynyl derivatives (e.g., 6 , 13 ) inhibit SARS-CoV-2 replication (EC₅₀ = 0.5–0.8 µM) by disrupting viral membrane fusion, demonstrating structure-dependent potency .

Singlet Fission (SF)

α-Perylene crystals exhibit ultrafast SF (τ < 100 ps) with near-unity quantum yields, enabling next-generation photovoltaics. H-aggregates in films further enhance SF efficiency compared to solution-phase this compound .

Biological Activity

Perylene, a polycyclic aromatic hydrocarbon (PAH), has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their antifungal properties, potential therapeutic applications in cancer treatment, and their role in oxidative stress modulation.

Overview of this compound

This compound is a planar, aromatic compound with a chemical formula of . Its unique structure lends itself to various interactions with biological systems, making it a subject of interest in pharmacology and toxicology.

Antifungal Activity

Recent studies have highlighted the broad-spectrum antifungal properties of this compound-derived compounds. Notably, amphiphilic this compound bisimides have shown significant antifungal activity against various fungal strains:

- Compounds Studied : Two lead compounds, synthesized from this compound-3,4,9,10-tetracarboxylic dianhydride.

- Activity Profile :

- Minimum Inhibitory Concentration (MIC) values ranged from 2 to 25 μM .

- The ammonium trifluoroacetate salt exhibited the highest activity with an MIC of 2.1 μM against several Candida spp., Cryptococcus spp., Fusarium spp., and Neoscytalidium spp. strains.

| Compound | MIC (μM) | Target Fungi |

|---|---|---|

| 4 | 2-25 | Various |

| 5 | 2.1 | Candida, Cryptococcus, Fusarium, Neoscytalidium |

These findings suggest that this compound bisimides could serve as novel antifungal agents due to their structural features that enhance interaction with fungal cell membranes .

Cancer Therapeutics

This compound derivatives are also being explored for their potential as therapeutic agents in cancer treatment . Research indicates that these compounds can act as chemosensitizers, helping to overcome drug resistance in chemotherapy:

- Mechanism of Action : this compound derivatives may inhibit key enzymes involved in cancer progression, such as glutathione transferase and Src tyrosine kinase.

- Key Findings :

- Certain derivatives demonstrated strong inhibition of glutathione transferase.

- Dual activity was observed in some compounds against both glutathione transferase and c-Src kinases.

| Compound Type | Activity | Target Enzyme |

|---|---|---|

| N,N'-disubstituted perylenediimides | Strong Inhibition | Glutathione Transferase |

| Dibromo Derivatives | Dual Activity | Glutathione Transferase & c-Src |

These results indicate that this compound derivatives hold promise as anticancer agents by modulating enzyme functions critical for tumor growth and survival .

Modulation of Oxidative Stress

The KEAP1-Nrf2/ARE pathway , a crucial regulatory pathway against oxidative stress, has been targeted by certain perylenequinones. These compounds have been shown to activate Nrf2, leading to the upregulation of protective proteins that combat oxidative damage:

- Research Highlights :

- Perylenequinones significantly increased heme oxygenase-1 expression in cell models.

- They reduced oxidative stress markers in treated cells.

This mechanism suggests that this compound derivatives may provide therapeutic benefits in conditions characterized by oxidative stress and inflammation .

Case Studies

- Antifungal Efficacy : A clinical study evaluated the antifungal activity of the synthesized amphiphilic this compound bisimides against clinical isolates from patients with onychomycosis. The results demonstrated comparable efficacy to existing antifungal treatments, indicating a potential new avenue for drug development.

- Cancer Treatment : Another study focused on the use of this compound derivatives as chemosensitizers in resistant cancer cell lines. The findings revealed that these compounds could enhance the effectiveness of conventional chemotherapy by inhibiting drug resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling perylene in laboratory settings?

While this compound is not classified as acutely hazardous, researchers must use ventilation systems, wear protective gloves/eyewear, and avoid prolonged skin contact to minimize irritation risks. Storage should prioritize stability by isolating it from strong oxidizers .

Q. How can computational methods predict this compound’s structural and electronic properties?

Density functional theory (DFT) with van der Waals corrections accurately calculates lattice parameters, cohesive energy, and dimer interactions. These models align with experimental data, enabling predictions of electronic transitions and intermolecular forces in crystalline phases .

Q. What synthetic strategies are used to prepare this compound derivatives for basic photophysical studies?

Standard approaches include bay-position functionalization (e.g., alkylation, halogenation) and imide substitution. Convergent synthesis routes allow modular assembly of donor-bridge-acceptor (DBA) dyads, with purification via column chromatography and characterization via NMR/UV-Vis .

Advanced Research Questions

Q. How do substitution patterns in this compound positional isomers influence energy transfer efficiency?

Isomeric DBA systems with varying bridge geometries (ortho, meta, para) exhibit distinct Förster resonance energy transfer (FRET) rates. Transient absorption spectroscopy quantifies excited-state lifetimes, while molecular modeling correlates steric effects with electronic coupling .

Q. What methods distinguish biogenic this compound from petrogenic PAHs in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) paired with diagnostic ratios (e.g., this compound/(this compound + benzo[ghi]this compound)) identifies biogenic origins. Coal-rich sediments often show elevated this compound levels, necessitating exclusion from total PAH summations in petrogenic assessments .

Q. How can conflicting toxicological data on this compound’s mutagenicity be resolved?

Discrepancies arise from metabolic activation requirements: Salmonella assays with S9 mix show mutagenicity, whereas human lymphoblastoid tests do not. Researchers should validate assays using standardized OECD protocols and cross-reference with in vivo carcinogenicity models (e.g., mouse skin initiation-promotion) .

Q. What techniques control molecular orientation in this compound thin films for organic electronics?

Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy reveals that substrate temperature and deposition rate dictate molecular alignment (flat-lying vs. upright). Optimized growth parameters on Al₂O₃/Ni₃Al(111) templates enhance charge transport in field-effect transistors .

Q. How are this compound diimides (PDIs) engineered for high-voltage cathodes in sodium-ion batteries?

Electron-withdrawing substituents (e.g., tetrabromo groups) lower LUMO levels, improving redox activity. Cyclic voltammetry and galvanostatic cycling in half-cells assess capacity retention, while DFT models predict substituent effects on charge/discharge profiles .

Q. What spectroscopic methods evaluate this compound derivatives as potential laser dyes?

Singlet-triplet absorption spectra and oxygen quenching constants are measured via nanosecond transient absorption. Semiempirical calculations (e.g., AM1) correlate substituent electronegativity with lasing thresholds and photostability .

Q. How do J-aggregation phenomena impact the photophysics of extended this compound scaffolds?

Soluble quaterrylene derivatives form J-aggregates in polar solvents, characterized by red-shifted absorption and excimer-like emission. Time-resolved fluorescence and atomic force microscopy (AFM) probe aggregation kinetics and morphology .

Q. What strategies optimize this compound-based photosensitizers for broadband light harvesting?

Covalent linkage to BODIPY units creates dyads/triads with panchromatic absorption. Femtosecond pump-probe spectroscopy tracks energy transfer pathways, while photooxidation assays (e.g., singlet oxygen detection) validate catalytic efficiency under visible light .

Methodological Guidance

- Conflicting Data : Always replicate experiments under controlled metabolic conditions (e.g., ±S9 mix) and cross-validate with orthogonal techniques (e.g., in vitro vs. in vivo models) .

- Computational Modeling : Use hybrid functionals (e.g., B3LYP-D3) for van der Waals interactions in crystalline systems .

- Environmental Analysis : Apply principal component analysis (PCA) to GC-MS datasets to differentiate biogenic and anthropogenic PAH sources .

Properties

IUPAC Name |

perylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHWQDPOILHKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69736-15-8 | |

| Record name | Perylene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69736-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4047753 | |

| Record name | Perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to colorless solid; [Merck Index] Yellow or orange powder; [MSDSonline] | |

| Record name | Perylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

350-400 (sublimes) | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.0004 mg/L at 25 °C, Freely soluble in carbon disulfide, chloroform; moderately soluble in benzene; slightly in ether, alcohol, acetone; very sparingly soluble in petroleum ether., Slightly soluble in ethyl alcohol, ethyl ether; very soluble in acetone, chloroform | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.35 | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 5.0X10-10 mm Hg at 25 °C (extrapolated from measurements at higher temperatures) | |

| Record name | Perylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to colorless crystals from toluene, Golden-brown yellow plates from benzene, acetic acid | |

CAS No. |

198-55-0 | |

| Record name | Perylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000198550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perylene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QD5427UN7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

273-274 °C | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.